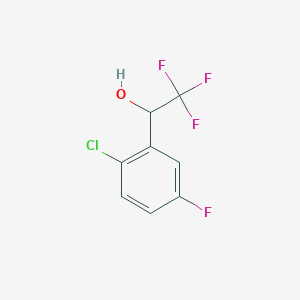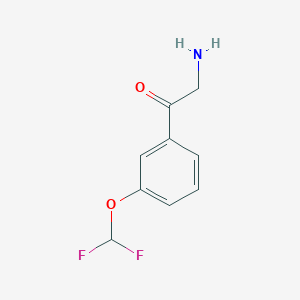
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate typically involves the cyclopropanation of a suitable thiophene precursor followed by esterification. One common method involves the reaction of thiophene-3-carboxylic acid with cyclopropylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products
Oxidation: 5-(1-(Carboxymethyl)cyclopropyl)thiophene-3-carboxylic acid.
Reduction: 5-(1-(Hydroxymethyl)cyclopropyl)thiophene-3-methanol.
Substitution: 5-(1-(Hydroxymethyl)cyclopropyl)-2-bromothiophene-3-carboxylate.
Applications De Recherche Scientifique
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential as a biochemical tool.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mécanisme D'action
The mechanism of action of Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(hydroxymethyl)thiophene-3-carboxylate: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
Ethyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.
Methyl 5-(1-(hydroxymethyl)cyclopropyl)furan-3-carboxylate: Contains a furan ring instead of a thiophene ring, leading to different electronic properties and reactivity.
Uniqueness
Methyl 5-(1-(hydroxymethyl)cyclopropyl)thiophene-3-carboxylate is unique due to the presence of both a cyclopropyl group and a thiophene ring. The cyclopropyl group introduces strain and reactivity, while the thiophene ring provides aromatic stability and electronic properties. This combination makes the compound versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12O3S |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
methyl 5-[1-(hydroxymethyl)cyclopropyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C10H12O3S/c1-13-9(12)7-4-8(14-5-7)10(6-11)2-3-10/h4-5,11H,2-3,6H2,1H3 |
Clé InChI |
VANNHNUFMUWOEY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSC(=C1)C2(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15319699.png)


![2-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15319718.png)

